
3,4-Diethyl-3,4-dinitrohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diethyl-3,4-dinitrohexane is an organic compound characterized by the presence of two ethyl groups and two nitro groups attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethyl-3,4-dinitrohexane typically involves the nitration of 3,4-diethylhexane. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is usually conducted at low temperatures to control the rate of nitration and to prevent over-nitration or decomposition of the product.
Nitration Reaction:
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The nitration reaction is carefully monitored to optimize yield and purity. Post-reaction, the product is separated and purified using industrial crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3,4-Diethyl-3,4-dinitrohexane can undergo various chemical reactions, including:
-
Reduction:
Reagents: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon).
Conditions: Room temperature to moderate heat, atmospheric pressure.
Products: Reduction of nitro groups to amino groups, forming 3,4-diethyl-3,4-diaminohexane.
-
Substitution:
Reagents: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻).
Conditions: Basic conditions, moderate temperature.
Products: Substitution of nitro groups with nucleophiles, forming various substituted derivatives.
-
Oxidation:
Reagents: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Acidic or basic medium, elevated temperature.
Products: Oxidation of ethyl groups to carboxylic acids or aldehydes.
Scientific Research Applications
Chemistry
In chemistry, 3,4-Diethyl-3,4-dinitrohexane is used as a precursor for the synthesis of other complex organic molecules. Its nitro groups make it a versatile intermediate for various chemical transformations, including reductions and substitutions.
Biology and Medicine
While specific biological and medicinal applications of this compound are limited, its derivatives, such as 3,4-diethyl-3,4-diaminohexane, may have potential uses in drug development and biochemical research. The amino derivatives can be explored for their biological activity and potential therapeutic properties.
Industry
In the industrial sector, this compound can be utilized in the production of specialized chemicals and materials. Its nitro groups provide reactive sites for further chemical modifications, making it valuable in the synthesis of polymers, dyes, and explosives.
Mechanism of Action
The mechanism of action of 3,4-Diethyl-3,4-dinitrohexane primarily involves its nitro groups, which can participate in various chemical reactions. The nitro groups are electron-withdrawing, making the compound susceptible to nucleophilic attack. In reduction reactions, the nitro groups are converted to amino groups through a series of electron transfer steps facilitated by the catalyst.
Comparison with Similar Compounds
Similar Compounds
-
3,4-Dimethyl-3,4-dinitrohexane:
- Similar structure but with methyl groups instead of ethyl groups.
- Undergoes similar chemical reactions but with different reactivity due to the smaller size of methyl groups.
-
3,4-Diethyl-3,4-dinitrooctane:
- Similar structure but with a longer carbon chain.
- Exhibits different physical properties such as boiling point and solubility.
Uniqueness
3,4-Diethyl-3,4-dinitrohexane is unique due to the presence of ethyl groups, which influence its reactivity and physical properties. The ethyl groups provide steric hindrance, affecting the compound’s behavior in chemical reactions compared to its methyl or longer-chain analogs.
Properties
CAS No. |
117132-55-5 |
|---|---|
Molecular Formula |
C10H20N2O4 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
3,4-diethyl-3,4-dinitrohexane |
InChI |
InChI=1S/C10H20N2O4/c1-5-9(6-2,11(13)14)10(7-3,8-4)12(15)16/h5-8H2,1-4H3 |
InChI Key |
AURIJOQYSQBRSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(CC)(CC)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


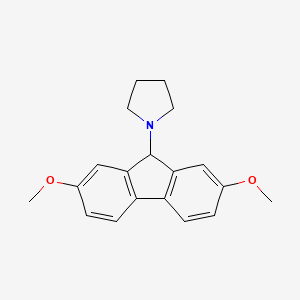
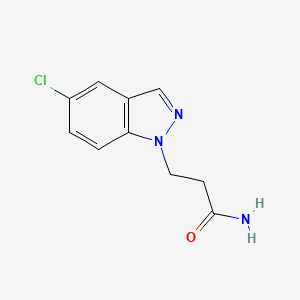
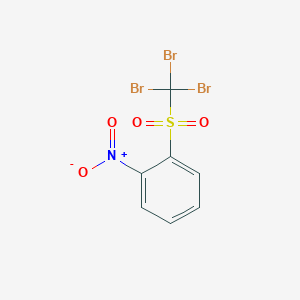
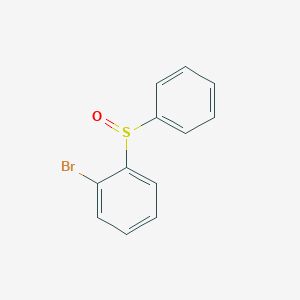
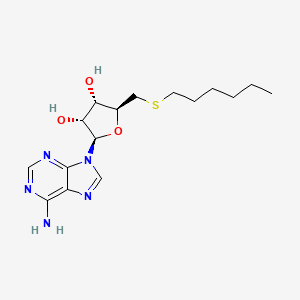
![11-[(Dimethylamino)(dimethyl)silyl]undecanenitrile](/img/structure/B14291918.png)
![Tributyl[cyclohexyl(methoxymethoxy)methyl]stannane](/img/structure/B14291923.png)

![[4-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid](/img/structure/B14291931.png)

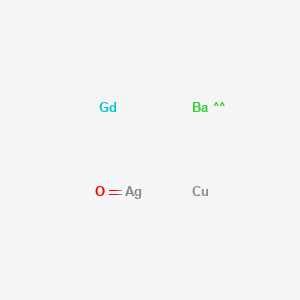

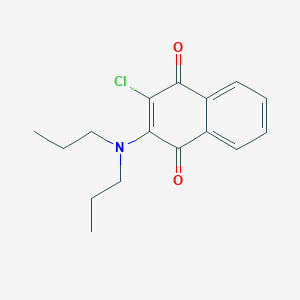
![1-[2-(Pyridin-4-yl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B14291969.png)
